JWH 369 vs. JWH 030: Quantified Affinity Enhancement via Aryl Substitution
JWH 369 exhibits an 11-fold enhancement in CB1 receptor binding affinity compared to the unsubstituted parent compound JWH 030. This gain is attributed to the introduction of a 2-chlorophenyl group at the pyrrole 2-position, which facilitates stronger aromatic stacking interactions within the CB1 receptor binding pocket [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 7.9 ± 0.4 nM |
| Comparator Or Baseline | JWH 030: 87 ± 3 nM |
| Quantified Difference | JWH 369 exhibits 11.0-fold higher affinity (lower Ki) than JWH 030. |
| Conditions | Radioligand competition binding assay using [3H]CP-55,940 on membranes from HEK293 cells expressing human CB1 receptor [1]. |
Why This Matters
For researchers requiring a high-affinity CB1 tool compound, substituting JWH 369 for JWH 030 would result in a substantial underestimation of the receptor's sensitivity to naphthoylpyrrole ligands.
- [1] Huffman, J. W., Padgett, L. W., Isherwood, M. L., Wiley, J. L., & Martin, B. R. (2006). 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: new high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5432-5435. Data for JWH 030 (compound 5d) and JWH 369 (compound 6c). View Source
